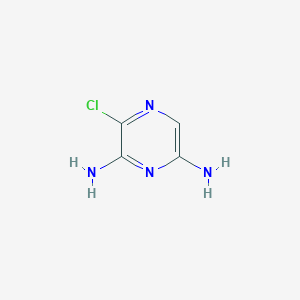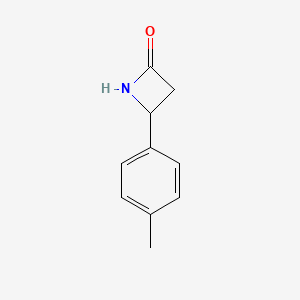
4-(4-Methylphenyl)azetidin-2-on
Übersicht
Beschreibung
4-(4-Methylphenyl)azetidin-2-one is a compound belonging to the azetidinone family, which is characterized by a four-membered lactam ring Azetidinones are known for their significant biological activities and are often used as intermediates in the synthesis of various pharmaceuticals
Wissenschaftliche Forschungsanwendungen
4-(4-Methylphenyl)azetidin-2-one has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Wirkmechanismus
Target of Action
It is known that azetidin-2-one derivatives have been used in the development of various biologically active compounds .
Mode of Action
It has been suggested that azetidin-2-one derivatives can act as dual inhibitors of hhdac6 and hhdac8, which are histone deacetylases involved in cancer progression .
Biochemical Pathways
Given the potential inhibitory action on hhdac6 and hhdac8, it can be inferred that this compound may influence histone acetylation and gene expression .
Result of Action
Based on its potential inhibitory action on hhdac6 and hhdac8, it can be inferred that this compound may have effects on gene expression and cellular proliferation .
Biochemische Analyse
Biochemical Properties
4-(4-Methylphenyl)azetidin-2-one plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. Studies have shown that this compound can interact with various biomolecules, including enzymes involved in cell cycle regulation and apoptosis . For instance, 4-(4-Methylphenyl)azetidin-2-one has been observed to inhibit certain cell cycle genes, leading to the induction of apoptosis in neoplastic cells . These interactions are crucial for understanding the compound’s potential as an anticancer agent.
Cellular Effects
The effects of 4-(4-Methylphenyl)azetidin-2-one on various cell types and cellular processes have been extensively studied. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, 4-(4-Methylphenyl)azetidin-2-one has been shown to induce apoptosis in SiHa and B16F10 cells by modulating the expression of genes involved in cytoskeleton regulation and apoptosis . Additionally, it affects cellular metabolism by interacting with key metabolic enzymes, thereby altering metabolic flux and metabolite levels.
Molecular Mechanism
At the molecular level, 4-(4-Methylphenyl)azetidin-2-one exerts its effects through specific binding interactions with biomolecules. The compound has been found to interact with the colchicine binding site of human α/β-tubulin, which is crucial for its mechanism of action . This interaction involves the amino acids outlining the binding site, leading to the inhibition of tubulin polymerization and subsequent disruption of the cytoskeleton. Additionally, 4-(4-Methylphenyl)azetidin-2-one can inhibit or activate enzymes, resulting in changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
The temporal effects of 4-(4-Methylphenyl)azetidin-2-one in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, the compound’s stability can influence its efficacy and potency in biochemical assays. Studies have shown that 4-(4-Methylphenyl)azetidin-2-one remains stable under specific conditions, allowing for prolonged observation of its effects on cellular processes . Long-term exposure to the compound has been associated with sustained inhibition of cell proliferation and induction of apoptosis in vitro.
Dosage Effects in Animal Models
The effects of 4-(4-Methylphenyl)azetidin-2-one vary with different dosages in animal models. Research has demonstrated that the compound exhibits dose-dependent effects, with higher doses leading to increased cytotoxicity and apoptosis . At high doses, 4-(4-Methylphenyl)azetidin-2-one may also exhibit toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications. Threshold effects have been observed, indicating that a certain concentration of the compound is required to achieve significant biological activity.
Metabolic Pathways
4-(4-Methylphenyl)azetidin-2-one is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic processes. The compound has been shown to affect metabolic flux by modulating the activity of key enzymes involved in glycolysis and the tricarboxylic acid cycle . These interactions can lead to changes in metabolite levels, influencing cellular energy production and overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of 4-(4-Methylphenyl)azetidin-2-one within cells and tissues are critical for its biological activity. The compound can interact with specific transporters and binding proteins that facilitate its uptake and localization within cells . Once inside the cell, 4-(4-Methylphenyl)azetidin-2-one can accumulate in specific compartments, such as the cytoplasm or nucleus, where it exerts its effects on cellular function.
Subcellular Localization
The subcellular localization of 4-(4-Methylphenyl)azetidin-2-one is essential for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, 4-(4-Methylphenyl)azetidin-2-one may localize to the cytoskeleton, where it disrupts tubulin polymerization and affects cell structure and function. Understanding the subcellular localization of the compound provides insights into its mechanism of action and potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Methylphenyl)azetidin-2-one typically involves a multicomponent reaction. One common method includes the reaction of 4-methylbenzaldehyde, aniline, and chloroacetyl chloride in the presence of a base such as triethylamine . This one-pot synthesis is efficient and yields the desired azetidinone derivative under mild conditions.
Industrial Production Methods: Industrial production of 4-(4-Methylphenyl)azetidin-2-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity while reducing production costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions: 4-(4-Methylphenyl)azetidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the azetidinone ring into amines or other reduced forms.
Substitution: The azetidinone ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or acids, while substitution reactions can produce a variety of substituted azetidinones .
Vergleich Mit ähnlichen Verbindungen
- 3-(4-Fluorophenyl)-4-(4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one
- 3-(Furan-2-yl)-4-(4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one
- 4-(4-Methoxyphenyl)-3-(naphthalen-1-yl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one
- 3-(3,4-Dimethoxyphenyl)-4-(4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one
- 4,4-Bis(4-methoxyphenyl)-3-phenyl-1-(3,4,5-trimethoxyphenyl)azetidin-2-one
Uniqueness: 4-(4-Methylphenyl)azetidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other azetidinones, it may exhibit different reactivity and selectivity in chemical reactions, as well as unique biological activities that make it valuable in medicinal chemistry .
Eigenschaften
IUPAC Name |
4-(4-methylphenyl)azetidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-7-2-4-8(5-3-7)9-6-10(12)11-9/h2-5,9H,6H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBSYEWYRLCXGMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00509523 | |
| Record name | 4-(4-Methylphenyl)azetidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00509523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21161-19-3 | |
| Record name | 4-(p-Tolyl)-2-azetidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21161-19-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4-Methylphenyl)azetidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00509523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


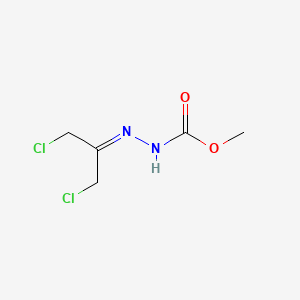
![2-Cyclohexyloxazolo[4,5-b]pyridine](/img/structure/B1625538.png)


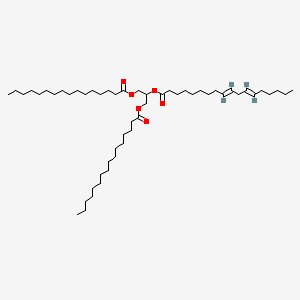
![Ethanol, 2-[ethyl[4-(phenylazo)phenyl]amino]-](/img/structure/B1625547.png)
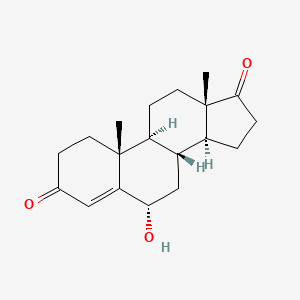
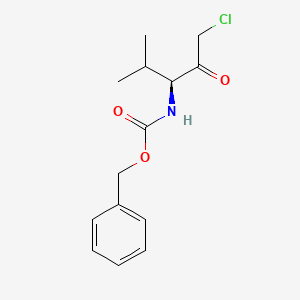
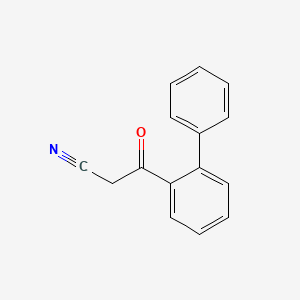
![1H-Imidazo[1,5-a]imidazol-5(6H)-one](/img/structure/B1625553.png)
![2,2-Difluoro-1-(imidazo[1,2-a]pyridin-3-yl)ethanone](/img/structure/B1625555.png)


